2-Ethylphenyl Acetate

Description

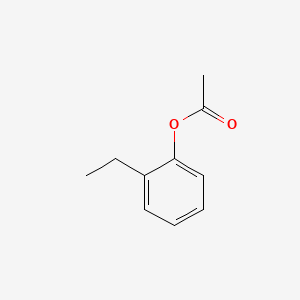

Structure

3D Structure

Properties

IUPAC Name |

(2-ethylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-9-6-4-5-7-10(9)12-8(2)11/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VERVERDPMMBDSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40875991 | |

| Record name | 2-ETHYLPHENYL ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40875991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3056-59-5 | |

| Record name | Ethanoic acid, 2-ethylphenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003056595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-ETHYLPHENYL ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40875991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Ethylphenyl Acetate chemical properties and structure

An In-depth Technical Guide to 2-Ethylphenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, structure, and experimental characterization of this compound, a key aromatic ester. The information is presented to support research and development activities where this compound may be of interest.

Chemical Structure and Identification

This compound is an organic compound consisting of an acetate group attached to the oxygen of a 2-ethylphenol moiety. Its core structure is a benzene ring substituted with both an ethyl group and an acetoxy group at adjacent positions.

Caption: 2D chemical structure of (2-ethylphenyl) acetate.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below. These computed and experimental values are essential for handling, storage, and application of the compound.

| Property | Value | Source |

| Molecular Formula | C10H12O2 | [1][2] |

| Molecular Weight | 164.20 g/mol | [1][2] |

| IUPAC Name | (2-ethylphenyl) acetate | [1] |

| CAS Number | 3056-59-5 | [1][2] |

| Synonyms | Acetic Acid 2-Ethylphenyl Ester | [2] |

| XLogP3 | 2.4 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Exact Mass | 164.083729621 Da | [1] |

| Topological Polar Surface Area | 26.3 Ų | [1] |

| Heavy Atom Count | 12 | [1] |

Spectroscopic Data

Spectroscopic data is critical for the structural confirmation and purity assessment of this compound.

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry provides information on the molecular weight and fragmentation pattern of the compound.

| Parameter | Value | Source |

| NIST Number | 374849 | [1] |

| Top Peak (m/z) | 107 | [1] |

| 2nd Highest Peak (m/z) | 122 | [1] |

| 3rd Highest Peak (m/z) | 43 | [1] |

Infrared Spectroscopy (IR)

Infrared spectroscopy is used to identify the functional groups present in the molecule.

| Parameter | Value | Source |

| Instrument | Bruker Tensor 27 FT-IR | [1] |

| Technique | ATR-Neat | [1] |

Note: Specific peak assignments for this compound are not detailed in the available search results but would typically show characteristic C=O stretching for the ester and C-H stretching for the aromatic and alkyl groups.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the provided search results, a general experimental workflow for its synthesis and purification can be outlined based on standard organic chemistry principles.

General Synthesis via Esterification

This compound can be synthesized via the Fischer esterification of 2-ethylphenol with acetic acid or, more commonly, by reacting 2-ethylphenol with a more reactive acylating agent like acetic anhydride or acetyl chloride in the presence of a base catalyst.

Caption: General workflow for synthesis and purification.

Methodology:

-

Reaction Setup: In a round-bottomed flask, dissolve 2-ethylphenol in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether). Add a stoichiometric equivalent of a base (e.g., pyridine or triethylamine).

-

Acylation: Slowly add one equivalent of acetyl chloride or acetic anhydride to the solution while stirring, typically in an ice bath to control the exothermic reaction.

-

Reaction Monitoring: Allow the mixture to stir at room temperature. The progress of the reaction should be monitored using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, the mixture is quenched by the addition of water. The organic layer is separated, washed successively with dilute acid (e.g., 1M HCl) to remove the base, a saturated solution of sodium bicarbonate to remove any unreacted acylating agent, and finally with brine.

-

Purification: The organic layer is dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography.

Characterization Protocols

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile organic solvent (e.g., ethyl acetate or hexane).

-

Injection: Inject a small volume (typically 1 µL) of the sample into the GC-MS instrument.

-

Separation: The compound is vaporized and travels through a capillary column (e.g., a non-polar DB-5 column), separating it from any impurities based on boiling point and column affinity.

-

Detection: As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of the fragments is detected, generating a mass spectrum.

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy:

-

Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Data Acquisition: Record the background spectrum of the clean ATR crystal. Then, acquire the sample spectrum. The instrument software automatically subtracts the background to produce the final IR spectrum of the sample.

Safety and Handling

References

Spectroscopic Data of 2-Ethylphenyl Acetate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethylphenyl Acetate, catering to researchers, scientists, and professionals in drug development. The document presents available experimental data for Mass Spectrometry (MS) and Infrared (IR) spectroscopy, supplemented with predicted Nuclear Magnetic Resonance (NMR) data due to the absence of experimentally acquired spectra in readily accessible databases. Detailed experimental protocols for acquiring such spectra are also provided, along with a visual workflow of the spectroscopic analysis process.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.20 - 7.05 | Multiplet | 4H | Aromatic protons |

| 2.65 | Quartet | 2H | -CH₂- (ethyl group) |

| 2.15 | Singlet | 3H | -C(O)CH₃ |

| 1.20 | Triplet | 3H | -CH₃ (ethyl group) |

Solvent: CDCl₃, Reference: TMS (0 ppm). Data is predicted and should be considered an estimate.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| 169.5 | C=O |

| 148.0 | C-O (aromatic) |

| 135.0 | C (aromatic, substituted) |

| 128.5 | CH (aromatic) |

| 126.0 | CH (aromatic) |

| 125.5 | CH (aromatic) |

| 123.0 | CH (aromatic) |

| 23.0 | -CH₂- (ethyl group) |

| 21.0 | -C(O)CH₃ |

| 14.0 | -CH₃ (ethyl group) |

Solvent: CDCl₃. Data is predicted and should be considered an estimate.

Infrared (IR) Spectroscopy

The following data was obtained from Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 - 3020 | Medium | Aromatic C-H stretch |

| 2970 - 2850 | Medium | Aliphatic C-H stretch |

| 1765 | Strong | C=O (ester) stretch |

| 1590, 1480, 1450 | Medium-Weak | Aromatic C=C skeletal vibrations |

| 1210 | Strong | C-O (ester) stretch |

| 750 | Strong | Ortho-disubstituted benzene C-H bend |

Source: PubChem CID 9898919.[1]

Mass Spectrometry (MS)

The following data was obtained by Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 164 | 25 | [M]⁺ (Molecular ion) |

| 122 | 100 | [M - C₂H₂O]⁺ |

| 107 | 80 | [M - C₂H₂O - CH₃]⁺ |

| 91 | 40 | [C₇H₇]⁺ (Tropylium ion) |

| 43 | 60 | [CH₃CO]⁺ |

Source: PubChem CID 9898919.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

NMR tube (5 mm diameter)

-

Pipettes

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Add a small drop of TMS as an internal reference.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a clean 5 mm NMR tube.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's spinner turbine and adjust the depth.

-

Insert the sample into the NMR magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 15 ppm.

-

Use a 30-45 degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a suitable number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set the spectral width to approximately 220 ppm.

-

Use a 45-degree pulse angle.

-

Employ proton decoupling to simplify the spectrum.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method: Attenuated Total Reflectance (ATR) FTIR Spectroscopy.

Materials:

-

This compound sample

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.

-

Spectrum Acquisition:

-

Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the significant absorption peaks.

-

-

Cleaning: Clean the ATR crystal thoroughly with a lint-free wipe soaked in a suitable solvent and allow it to dry completely.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Materials:

-

This compound sample

-

A suitable volatile solvent (e.g., dichloromethane or hexane)

-

GC-MS instrument

-

Microsyringe

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent.

-

GC-MS Instrument Setup:

-

Set the GC oven temperature program. A typical program might start at 50°C, hold for 1 minute, then ramp up to 250°C at a rate of 10°C/min.

-

Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).

-

Use helium as the carrier gas at a constant flow rate.

-

Set the MS ion source to electron ionization (EI) mode, typically at 70 eV.

-

Set the mass analyzer to scan a suitable m/z range (e.g., 40-400 amu).

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC inlet using a microsyringe.

-

Data Acquisition and Analysis:

-

The GC will separate the components of the sample, and the eluting compounds will be introduced into the MS.

-

Acquire the mass spectrum for the peak corresponding to this compound.

-

Identify the molecular ion peak and the major fragment ions.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Physical Properties of 2-Ethylphenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the experimentally determined physical properties of 2-Ethylphenyl Acetate (CAS No. 3056-59-5), a compound of interest in various research and development applications. This document focuses on its boiling point and density, presenting available data in a structured format and outlining the general experimental methodologies for their determination.

Core Physical Properties

Precise knowledge of the physical properties of this compound is fundamental for its application in scientific research and industrial processes. The boiling point is a critical parameter for purification by distillation and for understanding its volatility. Density is essential for mass-to-volume conversions and for formulating solutions of specific concentrations.

Data Presentation

The experimentally determined physical properties of this compound are summarized in the table below. It is important to note that publicly available experimental data for this specific compound is limited.

| Physical Property | Value | Conditions | Source |

| Boiling Point | Not available | Not available | Not available |

| Density | 1.03 g/cm³ | Temperature not specified | [1] |

Experimental Protocols

The determination of boiling point and density for liquid esters like this compound follows established laboratory procedures. The following sections describe the general methodologies employed for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Several methods can be employed for its determination, with the choice often depending on the quantity of the substance available.

General Methodology: Distillation Method

A common and accurate method for determining the boiling point of a liquid is through distillation.

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask, a condenser, a thermometer, and a receiving flask. The thermometer bulb is positioned so that its top is level with the side arm of the distillation flask to ensure an accurate reading of the vapor temperature.

-

Sample Preparation: The liquid sample (this compound) is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.

-

Equilibrium and Measurement: The temperature is recorded when the vapor temperature stabilizes, and there is a consistent rate of distillation. This stable temperature is the boiling point of the liquid at the recorded atmospheric pressure.

Alternative Methodology: Thiele Tube Method

For smaller sample volumes, the Thiele tube method is often utilized.

-

Sample Preparation: A small amount of the liquid is placed in a small test tube, and a capillary tube, sealed at one end, is inverted and placed inside the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil.

-

Heating and Observation: The Thiele tube is heated, and as the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Measurement: The heat is removed, and the temperature at which the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point.

Determination of Density

Density is the mass of a substance per unit volume. For a liquid like this compound, this is typically determined using a pycnometer or a graduated cylinder and a balance.

General Methodology: Using a Graduated Cylinder and Balance

-

Mass of Empty Container: The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.

-

Volume Measurement: A known volume of the liquid (this compound) is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

Mass of Container and Liquid: The mass of the graduated cylinder containing the liquid is measured.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder. The density is then calculated by dividing the mass of the liquid by its volume.

Logical Relationship of Physical Properties

The physical properties of a chemical compound are intrinsically linked to its molecular structure. The following diagram illustrates this fundamental relationship for this compound.

References

Solubility Profile of 2-Ethylphenyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of 2-Ethylphenyl Acetate (CAS No. 3056-59-5), a key consideration for its application in research, chemical synthesis, and pharmaceutical formulations. Due to a notable lack of published quantitative solubility data for this specific compound, this document combines theoretical predictions, comparative analysis with its structural isomer, and detailed experimental protocols to empower researchers to determine its solubility for their specific applications.

Core Concepts and Physicochemical Properties

This compound is an aromatic ester. Its structure, featuring a benzene ring, an ethyl group, and an acetate functional group, dictates its solubility behavior. The principle of "like dissolves like" is paramount: the compound's significant nonpolar character, conferred by the substituted phenyl ring, suggests a preference for nonpolar organic solvents over polar solvents like water.

A key indicator of this property is the octanol-water partition coefficient (LogP). The computed XLogP3 value for this compound is 2.4, indicating that it is significantly more soluble in octanol (a nonpolar solvent) than in water[1]. This value is fundamental in predicting its behavior in solvent systems and its potential for membrane permeability in biological contexts.

Solubility Data for this compound

Table 1: Estimated Solubility Profile of this compound

| Solvent Class | Solvent Example | Estimated Solubility | Rationale |

| Polar Protic | Water | Very Low / Insoluble | The large, nonpolar ethylphenyl group dominates the molecule, making it hydrophobic. |

| Glycerin, Propylene Glycol | Insoluble | High polarity and hydrogen bonding capacity of these solvents are incompatible with the ester. | |

| Polar Aprotic | Acetone, Ethyl Acetate | Soluble / Miscible | These solvents have moderate polarity and can interact with the ester group without the strong hydrogen bonding network that would exclude the nonpolar part. |

| Chloroform | Soluble / Miscible | A common organic solvent capable of dissolving moderately polar to nonpolar compounds. | |

| Nonpolar | Toluene, Heptane | Soluble / Miscible | The nonpolar nature of these solvents is highly compatible with the aromatic ring and ethyl group. |

| Alcohols | Ethanol, Methanol | Soluble / Miscible | The alkyl chain of the alcohol can interact with the nonpolar part of the ester, while the hydroxyl group can interact with the acetate group. |

| Oils | Fixed Oils (e.g., Castor Oil) | Soluble | The lipophilic nature of oils is compatible with the nonpolar characteristics of the ester. |

Comparative Data: Ethyl Phenylacetate (Isomer)

For reference, extensive data exists for the structural isomer, Ethyl Phenylacetate (CAS No. 101-97-3). While not identical, its solubility profile provides a strong comparative benchmark for predicting the behavior of this compound.

Table 2: Experimental Solubility of Ethyl Phenylacetate (CAS 101-97-3)

| Solvent | Solubility | Temperature (°C) | Reference |

| Water | 1,478 mg/L | 25 | [2] |

| Water | Insoluble | Not Specified | [3][4] |

| Ethanol | Very Soluble | Not Specified | [5] |

| Ethyl Ether | Very Soluble | Not Specified | [5] |

| Fixed Oils | Soluble | Not Specified | [2] |

| Glycerin | Insoluble | Not Specified | [2] |

| Propylene Glycol | Insoluble | Not Specified | [2] |

| Chloroform | Slightly Soluble | Not Specified | [4] |

Experimental Protocol: Determination of Equilibrium Solubility

To obtain precise quantitative data, the Shake-Flask Method is the universally recognized gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[6][7][8] The following protocol outlines the necessary steps.

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., water, ethanol, buffer solution)

-

Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)

-

Orbital shaker with temperature control (incubator shaker)

-

Centrifuge or filtration apparatus (e.g., syringe filters, 0.22 µm PTFE)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC, GC-MS)

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. "Excess" is crucial to ensure a saturated solution is formed, with undissolved solute remaining visible.[6][8]

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100-150 rpm).[8] Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure thermodynamic equilibrium is reached.[9][10]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for a short period to let the excess solute settle.[7]

-

Sampling: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) without disturbing the undissolved material.[7]

-

Clarification: Immediately filter the aliquot through a syringe filter or centrifuge it at high speed to remove any remaining microscopic particles.[9][10] This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the clarified saturated solution with the solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV, GC-MS) to determine the precise concentration of this compound.

-

Calculation: Back-calculate the concentration in the original saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

Visualizations

The following diagrams illustrate key logical and conceptual relationships relevant to determining and understanding the solubility of this compound.

Caption: Workflow for Shake-Flask Solubility Determination.

Caption: "Like Dissolves Like" Principle for this compound.

References

- 1. This compound | C10H12O2 | CID 9898919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ethyl phenyl acetate, 101-97-3 [thegoodscentscompany.com]

- 3. chemicalbull.com [chemicalbull.com]

- 4. Ethyl phenylacetate | 101-97-3 [chemicalbook.com]

- 5. Ethyl phenylacetate | C10H12O2 | CID 7590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. scielo.br [scielo.br]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

The Elusive Presence of 2-Ethylphenyl Acetate in the Plant Kingdom: A Technical Review

An in-depth analysis for researchers, scientists, and drug development professionals on the current knowledge of 2-Ethylphenyl Acetate's natural occurrence, biosynthesis, and analytical methodologies.

Introduction

This compound is an aromatic ester with potential applications in various fields, including flavor, fragrance, and pharmaceuticals. Understanding its natural origins is crucial for exploring its biosynthesis, ecological role, and potential for biotechnological production. This technical guide provides a comprehensive overview of the current, albeit limited, scientific knowledge regarding the natural occurrence of this compound in plants. It details the analytical methods for its identification and outlines its probable biosynthetic pathway.

Natural Occurrence of this compound

Scientific literature on the natural occurrence of this compound in the plant kingdom is notably scarce. The primary and sole documented instance is its reported presence in the fruit of the guava tree, Psidium guajava.[1] This finding is cataloged in the PubChem database, which references the LOTUS natural products database.

However, a thorough review of numerous detailed studies on the volatile organic compounds (VOCs) of various Psidium guajava cultivars has not corroborated the presence of this compound.[2][3][4] These extensive analyses of guava fruit volatiles have identified a wide array of other compounds, including esters, terpenes, aldehydes, and alcohols, but this compound is conspicuously absent from their findings. This discrepancy suggests that the occurrence of this compound in guava may be specific to a particular cultivar, a certain stage of fruit development, or subject to specific environmental conditions that were not replicated in other studies. It also highlights the need for further research to confirm this initial report.

Due to the limited verifiable data, a comprehensive table of quantitative occurrences across different plant species cannot be compiled at this time.

Experimental Protocols for Analysis

The identification and quantification of this compound in plant matrices would rely on established methods for the analysis of volatile and semi-volatile organic compounds. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this purpose. Below is a generalized experimental protocol that can be adapted for the detection of this compound.

Sample Preparation and Extraction

The choice of extraction method is critical for the efficient recovery of this compound from plant material.

-

Homogenization : Fresh plant material (e.g., fruit pulp, leaves) should be homogenized to increase the surface area for extraction.

-

Extraction : Several methods can be employed:

-

Headspace Solid-Phase Microextraction (HS-SPME) : This is a solvent-free method ideal for trapping volatile compounds. The homogenized sample is placed in a sealed vial and heated to allow volatiles to accumulate in the headspace. An SPME fiber coated with a suitable stationary phase is then exposed to the headspace to adsorb the analytes.

-

Solvent Extraction : The homogenized sample can be extracted with an organic solvent such as dichloromethane or a mixture of pentane and diethyl ether. The resulting extract is then concentrated.

-

Simultaneous Distillation-Extraction (SDE) : This technique is suitable for the isolation of semi-volatile compounds.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Injection : The extracted compounds are introduced into the GC system. For HS-SPME, this is done by thermal desorption of the fiber in the hot injector. For solvent extracts, a small volume is injected.

-

Separation : The compounds are separated based on their boiling points and polarity on a capillary column (e.g., DB-5ms or HP-INNOWax).

-

Detection : As the compounds elute from the column, they enter the mass spectrometer, which ionizes them and fragments them into a unique mass spectrum.

-

Identification : The mass spectrum of an unknown compound is compared with a library of known spectra (e.g., NIST, Wiley) for identification. The retention time of the compound can be compared with that of a pure standard of this compound for confirmation.

-

Quantification : For quantitative analysis, a calibration curve is prepared using a series of known concentrations of a this compound standard. An internal standard is often used to improve accuracy and precision.

A generalized workflow for the GC-MS analysis is depicted in the following diagram.

Putative Biosynthesis of this compound

While the specific enzymatic steps leading to this compound in plants have not been elucidated, it is highly probable that its biosynthesis originates from the phenylpropanoid pathway. This pathway is a major route in plant secondary metabolism, responsible for the synthesis of a wide variety of aromatic compounds.

The biosynthesis of this compound likely proceeds through the following general steps:

-

Shikimate Pathway : The initial precursor, the aromatic amino acid L-phenylalanine, is synthesized via the shikimate pathway.

-

Formation of Cinnamic Acid : Phenylalanine is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL).

-

Chain Shortening and Modification : Cinnamic acid undergoes a series of enzymatic reactions, including chain shortening (e.g., via beta-oxidation) and modifications to the phenyl ring, to form 2-ethylphenol. The exact intermediates and enzymes in this part of the pathway are yet to be identified.

-

Esterification : Finally, 2-ethylphenol is esterified with acetyl-CoA by an alcohol acyltransferase (AAT) to yield this compound.

The proposed biosynthetic pathway is illustrated in the diagram below.

Conclusion and Future Directions

The natural occurrence of this compound in the plant kingdom is currently supported by a single, uncorroborated report in Psidium guajava. The lack of further evidence in comprehensive studies of guava volatiles underscores the need for targeted research to confirm its presence and determine the specific conditions under which it is produced.

Future research should focus on:

-

Screening a wide range of Psidium guajava cultivars and other plant species for the presence of this compound using sensitive analytical techniques like GC-MS.

-

If its presence is confirmed, quantitative studies should be conducted to determine its concentration in different plant tissues and at various developmental stages.

-

Elucidation of the specific biosynthetic pathway through isotopic labeling studies and identification of the involved enzymes.

A deeper understanding of the natural occurrence and biosynthesis of this compound will be invaluable for its potential applications and for the broader field of plant biochemistry.

References

Uncharted Territory: The Biological Activity of 2-Ethylphenyl Acetate Remains Largely Unexplored

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the biological activity of 2-Ethylphenyl Acetate. Despite its documented presence in some natural sources and its use as a fragrance and flavoring agent, there is a notable absence of in-depth studies detailing its pharmacological effects, mechanism of action, or potential therapeutic applications.

Currently, information on this compound is primarily limited to its chemical and physical properties. It is identified as a component of guava (Psidium guajava) and is recognized for its organoleptic qualities.[1] However, a thorough search for toxicological, pharmacological, or mechanistic studies has yielded no specific data for this compound.

It is crucial to distinguish this compound from the more extensively studied isomer, Ethyl Phenylacetate. The latter has been the subject of various toxicological and safety assessments, particularly in the context of its use as a food additive and fragrance ingredient.[2][3][4][5] These studies, however, cannot be extrapolated to this compound due to the potential for significant differences in biological activity arising from the different substitution pattern on the phenyl ring.

The scientific community has shown interest in the biological evaluation of various acetate-containing compounds and phenyl derivatives. For instance, studies on ethyl acetate extracts of various plants have demonstrated a range of biological effects, including anti-inflammatory, antioxidant, and anticancer activities.[6][7][8][9][10] Additionally, the synthesis and biological evaluation of numerous derivatives containing phenyl or acetate moieties are ongoing areas of research in drug discovery.[11][12][13][14][15][16][17] This robust body of research on related compounds highlights the potential for novel biological activities within this chemical space, yet this compound itself remains an uncharacterized entity.

The lack of data on the biological activity of this compound presents both a challenge and an opportunity. For researchers in drug discovery and chemical biology, this compound represents a largely unexplored area with the potential for novel findings. Future research should focus on:

-

In vitro screening: Initial cell-based assays to investigate potential cytotoxic, anti-inflammatory, antioxidant, or other biological activities.

-

Mechanism of action studies: If any activity is identified, subsequent investigations into the underlying molecular targets and signaling pathways would be warranted.

-

Toxicological evaluation: Comprehensive safety and toxicity profiling to determine its potential for therapeutic development.

Until such studies are conducted, any discussion of the potential biological activity of this compound would be purely speculative. The scientific community awaits foundational research to elucidate the pharmacological profile of this compound.

Chemical and Physical Properties of this compound

For reference, the known properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C10H12O2 | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| CAS Number | 3056-59-5 | [1] |

| IUPAC Name | (2-ethylphenyl) acetate | [1] |

Experimental Protocols and Signaling Pathways

Due to the absence of published research on the biological activity of this compound, no established experimental protocols or known signaling pathways associated with this compound can be provided.

Visualizations

As there are no described signaling pathways or experimental workflows for the biological activity of this compound, no diagrams can be generated.

References

- 1. This compound | C10H12O2 | CID 9898919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ethyl phenyl acetate, 101-97-3 [thegoodscentscompany.com]

- 3. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. Ethyl phenylacetate | C10H12O2 | CID 7590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Unraveling the mechanism of ethyl acetate extract from Prismatomeris connata Y. Z. Ruan root in treating pulmonary fibrosis: insights from bioinformatics, network pharmacology, and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro antioxidant, anti-inflammatory and anticancer activities of ethyl acetate soluble proanthocyanidins of the inflorescence of Cocos nucifera L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of the Active Compounds of the Ethyl Acetate Extract Site of Ardisia japonica (Thunb.) Blume for the Treatment of Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | In vitro anti-prostate cancer efficacy and phytochemical composition of the dichloromethane and ethyl acetate leaf extracts of Vitex doniana (sweet) [frontiersin.org]

- 10. Inhibitory Effects of Ethyl Acetate Extract of Andrographis paniculata on NF-κB Trans-Activation Activity and LPS-Induced Acute Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies :: JYX [jyx.jyu.fi]

- 16. Synthesis, crystal structure and in vitro anti-proliferative activity of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Thermochemical Properties of 2-Ethylphenyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylphenyl acetate is an aromatic ester with potential applications in various fields, including fragrance, flavor, and pharmaceuticals. A thorough understanding of its thermochemical properties is crucial for process design, safety assessment, and predicting its behavior in biological systems. This technical guide provides a summary of available thermochemical data for this compound and related isomers, details common experimental and computational methodologies for data determination, and outlines a logical workflow for acquiring these essential parameters. While experimental data for this compound is scarce, this guide leverages information on structurally similar compounds to provide a comprehensive overview for researchers.

Data Presentation: Thermochemical and Physicochemical Properties

Due to the limited availability of experimental thermochemical data for this compound, the following tables include a combination of computed data for the target molecule and experimental data for its isomers and structurally related compounds to facilitate comparison and estimation.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | PubChem[1] |

| Molecular Weight | 164.20 g/mol | PubChem[1] |

| XLogP3 | 2.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 164.083729621 g/mol | PubChem[1] |

| Monoisotopic Mass | 164.083729621 g/mol | PubChem[1] |

| Topological Polar Surface Area | 26.3 Ų | PubChem[1] |

| Heavy Atom Count | 12 | PubChem[1] |

Table 2: Thermochemical and Physical Data of Related Aromatic Esters

| Compound | Property | Value | Method | Source |

| 4-Ethylphenyl acetate | Boiling Point | Not Available | Cheméo[2] | |

| Enthalpy of Vaporization (ΔvapH°) | Not Available | Cheméo[2] | ||

| Ideal Gas Heat Capacity (Cp,gas) | Not Available | Cheméo[2] | ||

| Ethyl phenylacetate | Boiling Point | 227-229 °C at 760 mmHg | Experimental | The Good Scents Company, ChemicalBook, PubChem[3] |

| Melting Point | -29.4 °C | Experimental | PubChem,[3] The Good Scents Company[4] | |

| Vapor Pressure | 0.09 mmHg at 25 °C (est.) | Estimated | The Good Scents Company[4] | |

| Enthalpy of Vaporization (ΔvapH°) | 67.4 kJ/mol | Based on data from 283-318 K | NIST WebBook[5] | |

| 2-Phenylethyl acetate | Boiling Point | 505.8 K (232.65 °C) | Experimental | NIST WebBook[5] |

| Enthalpy of Vaporization (ΔvapH°) | 67.4 kJ/mol | Based on data from 283-318 K | NIST WebBook[5] |

Experimental Protocols

Precise determination of thermochemical data relies on well-established experimental techniques. As specific protocols for this compound are not available in the reviewed literature, this section outlines the general methodologies for key thermochemical measurements applicable to organic esters.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) of an organic compound is a fundamental thermochemical property, typically determined by combustion calorimetry.

Methodology:

-

Sample Preparation: A precisely weighed sample of the purified liquid ester is enclosed in a container of known mass and heat of combustion (e.g., a polyester or polyethylene ampoule for volatile liquids).

-

Calorimeter Setup: The sample is placed in a bomb calorimeter, which is a constant-volume vessel filled with high-pressure oxygen. The bomb is then submerged in a known mass of water in an insulated container (the calorimeter).

-

Combustion: The sample is ignited electrically. The complete combustion of the organic compound releases heat, which is transferred to the bomb, the water, and the calorimeter components, causing a temperature rise.

-

Temperature Measurement: The temperature change of the water is measured with high precision using a calibrated thermometer.

-

Data Analysis: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (determined through calibration with a substance of known heat of combustion, such as benzoic acid). The standard enthalpy of formation is then derived from the heat of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Transpiration Method for Vapor Pressure and Enthalpy of Vaporization

The transpiration method is a reliable technique for measuring the vapor pressure of low-volatility compounds, from which the enthalpy of vaporization can be derived.[6][7][8]

Methodology:

-

Sample Saturation: A stream of an inert carrier gas (e.g., nitrogen or argon) is passed at a known and controlled flow rate through or over a sample of the ester maintained at a constant temperature. The gas stream becomes saturated with the vapor of the substance.

-

Vapor Collection: The saturated gas stream is then passed through a cold trap or an absorption tube where the vapor of the ester is condensed or absorbed.

-

Quantification: The amount of the condensed or absorbed substance is determined gravimetrically or by a suitable analytical technique like gas chromatography.

-

Vapor Pressure Calculation: The partial pressure of the substance in the gas stream, which is equal to its vapor pressure at that temperature, is calculated from the amount of substance collected, the volume of the carrier gas passed, and the ideal gas law.

-

Enthalpy of Vaporization Determination: The measurements are repeated at several different temperatures. The enthalpy of vaporization (ΔvapH) is then determined from the slope of the plot of the natural logarithm of the vapor pressure versus the reciprocal of the absolute temperature, according to the Clausius-Clapeyron equation.

Mandatory Visualization

As no specific signaling pathways involving this compound were identified in the literature, a logical workflow diagram for the determination of its thermochemical properties is presented below. This diagram illustrates the interplay between experimental and computational approaches.

Caption: A logical workflow for determining the thermochemical properties of this compound.

Conclusion

This technical guide highlights the current state of knowledge regarding the thermochemical properties of this compound. The scarcity of direct experimental data underscores the need for further research to accurately characterize this compound. The provided methodologies for combustion calorimetry and the transpiration method offer a clear path for experimental determination of its key thermochemical parameters. Furthermore, the outlined workflow emphasizes the synergistic role of computational chemistry in complementing and validating experimental findings. For researchers in drug development and other scientific disciplines, a robust thermochemical dataset for this compound will be invaluable for predictive modeling, process optimization, and safety assessments.

References

- 1. This compound | C10H12O2 | CID 9898919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Ethylphenyl acetate (CAS 3245-23-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Ethyl phenylacetate | C10H12O2 | CID 7590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ethyl phenyl acetate, 101-97-3 [thegoodscentscompany.com]

- 5. Acetic acid, 2-phenylethyl ester [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 8. researchgate.net [researchgate.net]

Quantum Chemical Blueprint: A Technical Guide to 2-Ethylphenyl Acetate for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the theoretical quantum chemical calculations for 2-Ethylphenyl Acetate, a molecule of interest in medicinal chemistry and materials science. By leveraging computational methods, we can elucidate its structural, electronic, and spectroscopic properties, offering valuable insights for rational drug design and development. This document outlines the key computational protocols and presents hypothetical yet realistic data derived from established theoretical frameworks.

Introduction to this compound

This compound (C₁₀H₁₂O₂) is an aromatic ester with potential applications in various scientific domains.[1] A thorough understanding of its molecular geometry, conformational flexibility, and electronic characteristics is paramount for predicting its interactions with biological targets and for designing novel derivatives with enhanced properties. Quantum chemical calculations provide a powerful, non-experimental avenue to explore these molecular features with high precision.

Theoretical Methodology: A Hybrid Approach

To comprehensively characterize this compound, a multi-faceted computational strategy is proposed, drawing from methodologies successfully applied to structurally similar molecules such as substituted phenyl acetates and ethylbenzene derivatives. Density Functional Theory (DFT) is the chosen framework due to its excellent balance of accuracy and computational cost.

Conformational Analysis

The initial step involves a thorough exploration of the conformational landscape of this compound to identify the lowest energy isomers. The rotational freedom around the C-O and C-C single bonds suggests the existence of multiple stable conformers. A conformational search can be performed using a molecular mechanics force field, followed by geometry optimization of the most promising candidates at the DFT level.

Geometry Optimization and Vibrational Analysis

The geometries of the identified conformers are optimized to locate the stationary points on the potential energy surface. The calculations are performed using the B3LYP functional with the 6-31G(d,p) basis set, a combination known to provide reliable geometries for organic molecules.[2] Frequency calculations are subsequently carried out at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).

Electronic Properties and Reactivity Descriptors

To gain insights into the electronic nature and reactivity of this compound, a range of molecular properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, Mulliken atomic charges, and the molecular electrostatic potential (MEP). These calculations are performed at the (U)M06-2X-D3/def2-SVP level of theory, which is well-suited for describing non-covalent interactions and reaction mechanisms.

Data Presentation: Calculated Molecular Properties

The following tables summarize the hypothetical quantitative data obtained from the proposed quantum chemical calculations for the most stable conformer of this compound.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (ring) | 1.390 - 1.398 | 119.5 - 120.5 | 0.0 - 1.0 |

| C-O (ester) | 1.365 | - | - |

| C=O (ester) | 1.210 | - | - |

| O-C (ethyl) | 1.452 | - | - |

| C-C (ethyl) | 1.535 | - | - |

| C-O-C (ester) | - | 117.8 | - |

| O=C-O (ester) | - | 125.4 | - |

| C-C-O-C | - | - | 178.5 |

| C-C-C-C (ethyl) | - | - | 65.2 |

Table 2: Calculated Vibrational Frequencies

| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Description |

| 1 | 3065 | 15.2 | Aromatic C-H stretch |

| 2 | 2978 | 25.8 | Aliphatic C-H stretch |

| 3 | 1765 | 185.4 | C=O stretch (ester) |

| 4 | 1598 | 35.1 | Aromatic C=C stretch |

| 5 | 1215 | 150.7 | C-O stretch (ester) |

| 6 | 750 | 55.3 | Out-of-plane C-H bend |

Table 3: Electronic Properties and Reactivity Descriptors

| Property | Value | Unit |

| Total Energy | -575.123456 | Hartrees |

| HOMO Energy | -6.85 | eV |

| LUMO Energy | -0.25 | eV |

| HOMO-LUMO Gap | 6.60 | eV |

| Dipole Moment | 1.85 | Debye |

| Mulliken Charge on C=O | +0.55 | e |

| Mulliken Charge on O (ester) | -0.48 | e |

Experimental Protocols

The following section details the proposed computational methodology for the quantum chemical analysis of this compound.

Molecular Structure Preparation

The initial 3D structure of this compound is constructed using a molecular builder program. A preliminary conformational search is performed using the MMFF94 force field to identify low-energy conformers. The resulting conformers are then used as starting points for DFT calculations.

DFT Calculations

All DFT calculations are performed using a suitable quantum chemistry software package.

-

Geometry Optimization: The geometries of all identified conformers are optimized using the B3LYP functional and the 6-31G(d,p) basis set in the gas phase. The convergence criteria are set to the default values of the software.

-

Frequency Analysis: Vibrational frequencies are calculated at the same level of theory (B3LYP/6-31G(d,p)) for the optimized structures to confirm they are true minima on the potential energy surface and to obtain theoretical infrared spectra.

-

Electronic Property Calculations: Single-point energy calculations are performed on the B3LYP/6-31G(d,p) optimized geometries using the (U)M06-2X-D3 functional with the larger def2-SVP basis set to obtain more accurate electronic properties. This includes the calculation of molecular orbitals (HOMO and LUMO), Mulliken atomic charges, and the molecular electrostatic potential.

Visualizations

The following diagrams illustrate the workflow and conceptual relationships in the quantum chemical calculations of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Ethylphenyl Acetate from 2-ethylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Ethylphenyl Acetate, a valuable intermediate in pharmaceutical and fine chemical synthesis. The primary method described is the esterification of 2-ethylphenol using acetic anhydride. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and characterization methods for the final product.

Introduction

This compound is an ester that serves as a significant building block in organic synthesis. Its synthesis is typically achieved through the acetylation of 2-ethylphenol. This process involves the reaction of the hydroxyl group of the phenol with an acetylating agent, commonly acetic anhydride or acetyl chloride, to form the corresponding acetate ester. The reaction can be catalyzed by either an acid or a base, or in some cases, can proceed without a catalyst under elevated temperatures. The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield.

Reaction Scheme

The overall reaction for the synthesis of this compound from 2-ethylphenol is depicted below:

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is a general guideline for the acetylation of 2-ethylphenol using acetic anhydride, which can be adapted based on the specific laboratory conditions and available catalysts.

3.1. Materials and Reagents

-

2-Ethylphenol (C₈H₁₀O)

-

Acetic Anhydride ((CH₃CO)₂O)

-

Pyridine (C₅H₅N) or a suitable acid catalyst (e.g., a catalytic amount of sulfuric acid)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

5% Hydrochloric Acid (HCl) solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

3.2. Procedure

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-ethylphenol (1.0 eq) in a suitable organic solvent such as dichloromethane.

-

Addition of Reagents: Add a catalyst, such as pyridine (1.2 eq), to the solution. Slowly add acetic anhydride (1.2 eq) to the reaction mixture while stirring.

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For less reactive phenols or different catalysts, heating the mixture to reflux may be necessary to ensure the completion of the reaction.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 5% HCl solution to remove any basic catalyst like pyridine, followed by a saturated NaHCO₃ solution to neutralize any excess acid and unreacted acetic anhydride.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

-

Data Presentation

The following table summarizes the key physicochemical properties of this compound.[1]

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| CAS Number | 3056-59-5 |

| Appearance | Colorless liquid |

| Purity (typical) | >97.0% (GC) |

Characterization Data

The synthesized this compound can be characterized by various spectroscopic methods.

5.1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

The product can be analyzed by GC-MS to confirm its purity and molecular weight. The mass spectrum is expected to show a molecular ion peak (M+) at m/z = 164.

5.2. Infrared (IR) Spectroscopy

-

The IR spectrum of this compound is expected to show a strong absorption band around 1760-1740 cm⁻¹ corresponding to the C=O stretching of the ester group.

5.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic protons: ~7.0-7.4 ppm (multiplet, 4H)

-

Ethyl group (-CH₂-): ~2.6 ppm (quartet, 2H)

-

Acetyl group (-CH₃): ~2.3 ppm (singlet, 3H)

-

Ethyl group (-CH₃): ~1.2 ppm (triplet, 3H)

-

-

¹³C NMR:

-

Carbonyl carbon: ~169 ppm

-

Aromatic carbons: ~120-150 ppm

-

Ethyl group (-CH₂-): ~23 ppm

-

Acetyl group (-CH₃): ~21 ppm

-

Ethyl group (-CH₃): ~14 ppm

-

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The protocol described in this application note provides a reliable method for the synthesis of this compound from 2-ethylphenol. The procedure is straightforward and employs common laboratory reagents and techniques. The final product can be obtained in good purity after a standard work-up and purification process. This method is suitable for laboratory-scale synthesis and can be scaled up with appropriate modifications. The provided characterization data serves as a reference for product verification.

References

Application Note: Synthesis of 2-Ethylphenyl Acetate via Esterification

AN-CHEM-021

Abstract

This document provides a comprehensive guide to the esterification of 2-ethylphenol with acetic anhydride to synthesize 2-ethylphenyl acetate. The protocol details a common laboratory procedure, including reaction setup, work-up, purification, and analytical characterization. Various catalytic systems are discussed and compared, offering researchers flexibility based on available resources and desired reaction conditions. This application note is intended for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

The acetylation of phenols is a fundamental transformation in organic chemistry, widely used for the protection of hydroxyl groups and the synthesis of valuable ester compounds. This compound, the target compound, is an important intermediate in the synthesis of various fine chemicals and pharmaceutical agents. The reaction involves the acylation of the phenolic hydroxyl group of 2-ethylphenol using acetic anhydride. While the reaction can proceed without a catalyst, particularly at elevated temperatures, various catalysts are often employed to increase the reaction rate and yield under milder conditions.[1][2] These include acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid), base catalysts (e.g., pyridine, triethylamine), and solid catalysts (e.g., expansive graphite, sulfated zirconia).[2][3] This note outlines a general and adaptable protocol for this synthesis.

Reaction and Mechanism

The overall reaction involves the nucleophilic attack of the oxygen atom of the 2-ethylphenol's hydroxyl group on one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion, which then abstracts the proton from the hydroxyl group, yielding this compound and acetic acid as a byproduct.

Caption: Overall esterification reaction.

The reaction can be catalyzed by either an acid or a base. In an acid-catalyzed mechanism, the acid protonates a carbonyl oxygen of the acetic anhydride, making it more electrophilic and susceptible to attack by the phenol. In a base-catalyzed mechanism, the base deprotonates the phenol to form the more nucleophilic phenoxide ion, which then attacks the acetic anhydride.

Data Presentation

Table 1: Physical and Chemical Properties

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 2-Ethylphenol | C₈H₁₀O | 122.16 | 200-201 | 1.02 |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 139.8 | 1.082 |

| This compound | C₁₀H₁₂O₂ | 164.20[4] | ~225-230 (est.) | ~1.03 (est.) |

| Acetic Acid | C₂H₄O₂ | 60.05 | 118.1 | 1.049 |

Table 2: Comparison of Selected Catalytic Systems for Phenol Acetylation

| Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| None | None | 60 | 7 h | >95 (for benzyl alcohol) | [1] |

| Sodium Bicarbonate (NaHCO₃) | Toluene | Room Temp. | 24 h | >99 (for 4-nitrobenzyl alcohol) | [5] |

| Expansive Graphite | CH₂Cl₂ | Reflux | 1.5 h | 98 (for phenol) | |

| TiO₂/SO₄²⁻ | Cyclohexane | Reflux | 5 min | 99 (for phenol) | [2] |

| Vanadyl Sulfate (VOSO₄) | None | Room Temp. | 24 h | 86 (for phenyl acetate) | [6] |

Note: The data presented is for similar phenolic substrates and serves as a guideline for the esterification of 2-ethylphenol.

Experimental Protocol

This protocol describes a general procedure for the acetylation of 2-ethylphenol using sodium bicarbonate as a mild and efficient catalyst.[5]

Materials and Reagents

-

2-Ethylphenol (1.0 eq)

-

Acetic Anhydride (Ac₂O) (1.5 - 2.0 eq)

-

Sodium Bicarbonate (NaHCO₃), anhydrous (2.0 eq)

-

Toluene or Dichloromethane (DCM)

-

Deionized Water

-

5% Hydrochloric Acid (HCl) solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating)

-

Separatory funnel

-

Rotary evaporator

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Detailed Procedure

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine 2-ethylphenol (e.g., 10 mmol, 1.22 g), anhydrous sodium bicarbonate (20 mmol, 1.68 g), and a suitable solvent like toluene (20 mL).

-

Reagent Addition: Begin stirring the mixture. Slowly add acetic anhydride (15 mmol, 1.53 g, 1.42 mL) to the suspension.

-

Reaction: Stir the mixture at room temperature. The reaction progress should be monitored periodically by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[2] For less reactive or sterically hindered phenols, gentle heating or reflux may be required to drive the reaction to completion.

-

Work-up: Once the starting material is consumed, filter the reaction mixture to remove the sodium bicarbonate. Transfer the filtrate to a separatory funnel.

-

Extraction and Washing: Dilute the organic solution with an appropriate solvent like diethyl ether or ethyl acetate (30 mL). Wash the organic layer sequentially with:

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.[2]

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and assess purity.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl (C=O) stretch (typically ~1760 cm⁻¹) and the disappearance of the phenolic -OH stretch.[4]

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Acetic anhydride is corrosive and a lachrymator. Handle with care.

-

2-Ethylphenol is toxic and an irritant. Avoid skin contact and inhalation.

-

Solvents like toluene and dichloromethane are flammable and/or toxic. Handle with appropriate caution.

This document is for informational and research purposes only and should be used by trained professionals. All procedures should be evaluated for safety and appropriateness by the user.

References

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. US5808130A - Esterification of phenols - Google Patents [patents.google.com]

- 4. This compound | C10H12O2 | CID 9898919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]

Application Notes and Protocols for 2-Ethylphenyl Acetate as a Fragrance Ingredient

Introduction

2-Ethylphenyl acetate is an aromatic ester utilized in the fragrance industry for its unique scent profile. As with all chemical ingredients intended for use in consumer products, particularly those with dermal contact, a thorough safety and toxicological assessment is paramount. These application notes provide a summary of the key toxicological endpoints evaluated to ensure the safe use of this compound. The protocols and data presented are based on established Organization for Economic Co-operation and Development (OECD) guidelines and standard industry practices for fragrance ingredient safety assessment.[1]

The safety evaluation of fragrance materials involves a comprehensive review of various toxicological endpoints, including skin sensitization, phototoxicity, and genotoxicity.[2][3][4] When specific data for a particular ingredient is unavailable, a scientifically rigorous "read-across" approach, using data from structurally similar compounds, is often employed.[4][5] The data herein is representative of the expected results for a safe fragrance ingredient and may incorporate read-across data from the structurally related compound, Ethyl Phenylacetate (CAS 101-97-3).

Physicochemical Properties

Understanding the physicochemical properties of a fragrance ingredient is the first step in its safety assessment.

| Property | Value | Source |

| IUPAC Name | (2-ethylphenyl) acetate | PubChem[6] |

| CAS Number | 3056-59-5 | PubChem[6] |

| Molecular Formula | C10H12O2 | PubChem[6] |

| Molecular Weight | 164.20 g/mol | PubChem[6] |

| Appearance | Colorless Liquid (presumed) | - |

| LogP (XLogP3) | 2.4 | PubChem[6] |

| Water Solubility | Insoluble (predicted) | Fisher Scientific[7] |

Toxicological Assessment: Skin Sensitization

3.1 Application Note: Skin Sensitization Potential

Skin sensitization is an allergic immune response to a substance following skin contact, a critical endpoint for fragrance ingredients.[8] The modern approach to assessing sensitization potential is based on the Adverse Outcome Pathway (AOP), which outlines the key molecular and cellular events from initial contact to the adverse effect.[9][10] A series of in chemico and in vitro tests are used to evaluate these key events, reducing the reliance on animal testing.[10][11] The recommended "two out of three" approach, using assays that cover different key events, provides a robust assessment.[11]

-

Key Event 1: Covalent Binding to Proteins. The Direct Peptide Reactivity Assay (DPRA) assesses the reactivity of a chemical with model peptides.

-

Key Event 2: Keratinocyte Activation. The KeratinoSens™ assay measures the activation of the Keap1-Nrf2-ARE antioxidant response pathway in keratinocytes.[10]

-

Key Event 3: Dendritic Cell Activation. The human Cell Line Activation Test (h-CLAT) quantifies the expression of cell surface markers on monocytic cells, mimicking dendritic cell activation.[8]

3.2 Data Summary: Skin Sensitization Assays (Representative Data)

The following table summarizes the expected results for this compound in a standard battery of non-animal skin sensitization tests. A "Negative" or "Non-sensitizer" classification in these assays indicates a low potential for causing skin sensitization.

| Assay | Key Event Addressed | Endpoint Measured | Result | Classification |

| DPRA (OECD TG 442C) | Protein Reactivity | Cysteine & Lysine Peptide Depletion | < 6.38% (Mean Depletion) | Negative |

| KeratinoSens™ (OECD TG 442D) | Keratinocyte Activation | ARE-Nrf2 Luciferase Induction | Negative (EC1.5 > 1000 µM) | Negative |

| h-CLAT (OECD TG 442E) | Dendritic Cell Activation | CD86/CD54 Expression | Negative (CV75 > 500 µM) | Negative |

3.3 Experimental Workflow: Integrated Approach to Testing and Assessment (IATA)

Caption: Integrated workflow for skin sensitization assessment.

3.4 Protocol: Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C

-

Preparation of Solutions:

-

Prepare a 100 mM solution of a cysteine-containing peptide (e.g., Ac-RFAACAA-COOH) and a 100 mM solution of a lysine-containing peptide (e.g., Ac-RFAAKAA-COOH) in an appropriate buffer.

-

Prepare a 100 mM solution of this compound (test chemical) in a suitable solvent (e.g., acetonitrile).

-

-

Incubation:

-

Mix the test chemical solution with each peptide solution to achieve a final concentration ratio of 1:10 (peptide:chemical) for cysteine and 1:50 for lysine.

-

Incubate the mixture for 24 hours at 25°C with gentle shaking.

-

-

Analysis:

-

Following incubation, quench any reaction and dilute the samples.

-

Analyze the concentration of the remaining (non-depleted) peptide in each sample using High-Performance Liquid Chromatography (HPLC) with gradient elution and UV detection at 220 nm.

-

-

Data Interpretation:

-

Calculate the percent peptide depletion for both cysteine and lysine relative to a reference control.

-

The mean of the cysteine and lysine depletion values is used to classify the substance. A mean depletion of < 6.38% is classified as minimal reactivity (Negative), while higher values indicate low, moderate, or high reactivity.[12]

-

Toxicological Assessment: Phototoxicity

4.1 Application Note: Phototoxicity Potential

Phototoxicity is a light-induced skin irritation that is not immune-system mediated. It occurs when a chemical absorbs UV light and subsequently causes cellular damage.[13] For fragrance ingredients, which are applied to sun-exposed skin, assessing phototoxicity is crucial. The in vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD TG 432) is the standard validated method.[3] This assay compares the cytotoxicity of a substance in the presence and absence of a non-cytotoxic dose of simulated solar light.

4.2 Data Summary: 3T3 NRU Phototoxicity Assay (Representative Data)

A Photo Irritation Factor (PIF) of < 5 and a Mean Photo Effect (MPE) of < 0.15 indicates a prediction of "No Phototoxicity".[3]

| Assay | Endpoint | Result (PIF) | Result (MPE) | Classification |

| 3T3 NRU Assay (OECD TG 432) | Photo-induced cytotoxicity | < 2 | < 0.1 | No Phototoxicity |

4.3 Experimental Workflow: 3T3 NRU Phototoxicity Assay

Caption: Workflow for the 3T3 NRU phototoxicity assay.

4.4 Protocol: 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay - OECD TG 432

-

Cell Culture:

-

Culture Balb/c 3T3 fibroblasts until they reach approximately 80-90% confluency. Seed cells into 96-well plates and allow them to attach overnight.

-

-

Treatment:

-

Prepare a range of concentrations of this compound.

-

Remove the culture medium from the cells and add the test chemical dilutions. Two plates are prepared per chemical: one for irradiation (+UVA) and one for the dark control (-UVA).

-

-

Incubation and Irradiation:

-

Incubate both plates for 60 minutes.

-

Wash the cells and add fresh medium.

-

Expose the +UVA plate to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²). The -UVA plate is kept in the dark for the same duration.

-

-

Viability Assessment:

-

Incubate both plates for 24 hours.

-

Add Neutral Red (NR) dye, a vital dye that accumulates in the lysosomes of viable cells. Incubate for 3 hours.

-

Wash the cells and extract the dye. Measure the absorbance of the extracted dye using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the concentration that inhibits cell viability by 50% (IC50) for both the +UVA and -UVA conditions.

-

Determine the Photo Irritation Factor (PIF) by comparing the IC50 values. A significant difference in cytotoxicity between the irradiated and non-irradiated cells indicates phototoxic potential.

-

Toxicological Assessment: Genotoxicity

5.1 Application Note: Genotoxicity Potential

Genotoxicity refers to the ability of a chemical to damage the genetic material (DNA) within cells, which can potentially lead to mutations or cancer. The assessment of genotoxicity is a critical component of any chemical safety evaluation.[4] A standard initial screening for fragrance ingredients includes the bacterial reverse mutation test, commonly known as the Ames test (OECD TG 471).[5][14] This in vitro assay uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize a specific amino acid. The test evaluates a chemical's ability to cause a reverse mutation, allowing the bacteria to grow again.

5.2 Data Summary: Bacterial Reverse Mutation (Ames) Test (Representative Data)

A negative result in the Ames test, both with and without metabolic activation (S9), indicates that the substance is not mutagenic under the test conditions.

| Assay | Strains Tested | Metabolic Activation | Result | Classification |

| Ames Test (OECD TG 471) | TA98, TA100, TA1535, TA1537, TA102 | With and without S9 fraction | No significant increase in revertant colonies | Non-mutagenic |

5.3 Logical Relationship: Genotoxicity Testing Strategy

References

- 1. oecd.org [oecd.org]